N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide is a useful research compound. Its molecular formula is C20H17N5O and its molecular weight is 343.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- The recyclization products of related compounds, including N-alkyl(aryl)-3-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxamides, have been utilized for synthesizing various nitrogenous structures. This includes the synthesis of substituted pyrrolo[2,1-h]purin-4-ones, their thione analogs, and diazaphosphinine derivatives (Chumachenko, Brovarets, & Shablykin, 2013).
Antimicrobial Activity
- New quaternary salts derivatives of 3-aryl-5H-pyrrolo[1,2-a]imidazole have shown significant antimicrobial activity, including antibacterial and antifungal effects. Specific compounds demonstrated broad-spectrum activity against pathogens like Staphylococcus aureus and Escherichia coli (Demchenko et al., 2021).
Guanidine Derivatives
- Guanidine derivatives of related chemical structures have been synthesized, with their structures confirmed through spectroscopy and elemental analysis. These compounds have potential applications in various chemical reactions and medicinal chemistry (Balewski & Kornicka, 2021).
Environmentally Benign Synthesis
- Catalyst-free synthesis methods have been developed for fused tricyclic compounds related to the queried chemical, such as benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamides. These methods offer an environmentally friendly approach to creating these compounds (Shaabani et al., 2014).
Crystal Packing Analysis
- Studies on related compounds, like ethyl derivatives of imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine, have provided insights into crystal packing stabilized by intermolecular interactions. This is crucial for understanding the solid-state chemistry of these compounds (Deng et al., 2010).
Rearrangements and Precursors Synthesis
- Research has focused on rearrangements of isoxazolines to pyrrolo[1,2-e]imidazol-6-ols, which are precursors for dihydro-1H-pyrrole derivatives. This highlights the compound's role in the synthesis of new chemical entities (Coşkun & Çetin, 2009).
Cytotoxicity Testing
- Novel imidazole derivatives have undergone cytotoxicity testing, indicating potential use in cancer research. Specific compounds have shown inhibitory effects on human cancer cell lines (Balewski et al., 2020).
Electrochemical Evaluation
- Electrochemical studies of imidazo[4,5-d]pyrrolo[3,2-f][1,3]diazepine derivatives, closely related to the queried compound, have been conducted. This is relevant for understanding their potential bioreduction properties (Zaki et al., 2012).
Mechanism of Action
Target of Action
The primary target of this compound is WDR5 , a chromatin-regulatory scaffold protein . WDR5 is overexpressed in various cancers and is a potential epigenetic drug target for the treatment of mixed-lineage leukemia .
Mode of Action
The compound interacts with the WIN site within WDR5 . It binds to this site, leading to changes in the protein’s function
Biochemical Pathways
The compound affects the pathways involving WDR5, a key player in chromatin remodeling .
Pharmacokinetics
The compound was designed using a structure-based approach, which typically aims to optimize adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound has demonstrated micromolar cellular activity against an AML-leukemia cell line . This suggests that it can effectively penetrate cells and exert its effects at the molecular level .
Action Environment
The compound’s structure, which includes a fused ring system, provides stability that may be of interest with respect to electrochemical properties
Biochemical Analysis
Biochemical Properties
N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide interacts with several biomolecules, including enzymes and proteins . It has been found to bind to the WIN site within WDR5, a chromatin-regulatory scaffold protein . The nature of these interactions is primarily inhibitory, leading to a decrease in the activity of the targeted biomolecules .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its inhibitory action on WDR5 can lead to changes in chromatin structure and gene expression, thereby influencing cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It binds to the WIN site within WDR5, inhibiting its function and leading to changes in gene expression .
properties
IUPAC Name |
N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c26-20(14-6-7-16-17(10-14)23-12-22-16)24-15-4-1-3-13(9-15)18-11-21-19-5-2-8-25(18)19/h1,3-4,6-7,9-12H,2,5,8H2,(H,22,23)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTAGYVDSJGOCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C=C4)N=CN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.